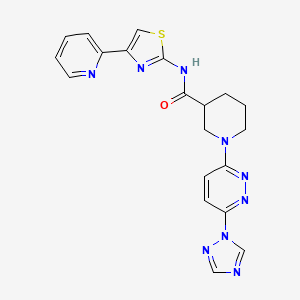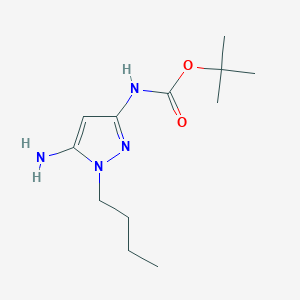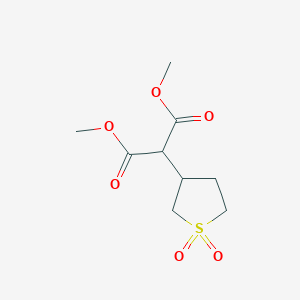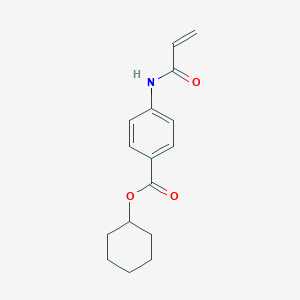![molecular formula C15H20N4OS B2528516 3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 958579-57-2](/img/structure/B2528516.png)
3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, its role or use, and any important reactions it undergoes.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, the reaction conditions, and the yield of the product. The analysis may also discuss any challenges in the synthesis and how they were overcome.Molecular Structure Analysis
This involves determining the arrangement of atoms in the compound and the type of bonds between them. Techniques used in this analysis can include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction. The analysis may also discuss the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include information on the compound’s reactivity.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Synthesis of Pyrano and Pyrimidine Derivatives : Research has demonstrated the synthesis of compounds involving piperidine and pyrimidine derivatives, which are key in developing new heterocyclic compounds with potential biological activities (Paronikyan et al., 2016).
Development of Pyrido Pyrimidine Derivatives : A study reported the creation of new pyrido[2,3-d]pyrimidine derivatives, showing the versatility and potential applications of these compounds in various scientific contexts (Gineinah et al., 2013).
Synthesis Involving Piperidine and Pyridine : Research has also focused on synthesizing compounds involving both piperidine and pyridine, contributing to the broader field of organic chemistry and medicinal research (El-Kashef et al., 2007).
Potential Biological Activities
Antitumor and Antiviral Activities : Studies have evaluated the antitumor and antiviral activities of compounds synthesized from piperidine and pyrimidine derivatives, indicating their potential in developing new therapeutic agents (El-Subbagh et al., 2000).
Antiproliferative Effects Against Cancer Cell Lines : There has been research into the antiproliferative effects of piperidine-pyrido pyrimidinone derivatives on various human cancer cell lines, suggesting their use in cancer treatment (Mallesha et al., 2012).
DNA Cleavage and Anti-Angiogenic Activities : Some derivatives have been studied for their DNA cleavage and anti-angiogenic activities, which are crucial in understanding their potential role in cancer therapy (Kambappa et al., 2017).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, and environmental impact. It may also discuss appropriate handling and disposal procedures.
Orientations Futures
This involves a discussion of potential future research on the compound. This could include new synthetic methods, new reactions, or new applications for the compound.
Propriétés
IUPAC Name |
3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c20-14-12-6-4-7-16-13(12)17-15(21)19(14)11-5-10-18-8-2-1-3-9-18/h4,6-7H,1-3,5,8-11H2,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOCXSRNEFISIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2C(=O)C3=C(NC2=S)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528435.png)




![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2528443.png)
![4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2528448.png)
![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2528449.png)
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2528450.png)
![1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2528452.png)
![N-(4-acetylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2528453.png)
![N-benzyl-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2528454.png)

